N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a chlorophenyl group, and an adamantane core
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and antifungal agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional group diversity.
Industrial Chemistry: The compound is investigated for its potential as a catalyst or catalyst precursor in various chemical reactions, including polymerization and oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.
Attachment of the Butylsulfanyl Group: The butylsulfanyl group is added through a thiolation reaction, typically using a butylthiol reagent in the presence of a base.
Formation of the Adamantane Core: The adamantane core is incorporated through a Friedel-Crafts alkylation reaction, where an adamantane derivative reacts with the triazole intermediate.
Final Coupling Reaction: The final step involves coupling the triazole-adamantane intermediate with a carboxamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to the inhibition of microbial growth.
Pathways Involved: It may interfere with key biochemical pathways, such as DNA replication or protein synthesis, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(methylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- N-{[5-(ethylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- N-{[5-(propylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Uniqueness
N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to the presence of the butylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs with shorter alkyl chains. This uniqueness can lead to differences in solubility, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4OS/c1-2-3-8-31-23-28-27-21(29(23)20-7-5-4-6-19(20)25)15-26-22(30)24-12-16-9-17(13-24)11-18(10-16)14-24/h4-7,16-18H,2-3,8-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWFKAWIWZAYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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